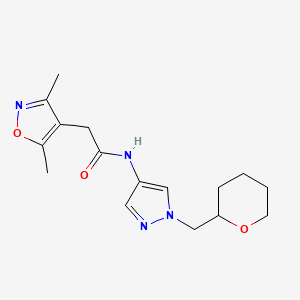![molecular formula C15H15ClN2O4S2 B2739710 3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide CAS No. 1090671-67-2](/img/structure/B2739710.png)
3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Applications De Recherche Scientifique
Structural Characterization and Potential Medicinal Applications
Structural Insights and Medicinal Potential : Research has shown that sulfonamide compounds, including those related to the specified chemical structure, exhibit extensive intra- and intermolecular hydrogen bonds, forming polymeric chains. These structural characteristics underpin their potential for medicinal applications, as highlighted by Siddiqui et al. (2008) who studied carbamoylsulfonamide derivatives for their potential medicinal uses due to their novel compound structure and extensive hydrogen bonding capabilities (Siddiqui et al., 2008).
Pro-apoptotic Effects in Cancer Cells : Another study explored the pro-apoptotic effects of sulfonamide derivatives, including their potential to activate p38/ERK phosphorylation in cancer cells. This research suggests that these compounds could significantly reduce cell proliferation and induce the expression of pro-apoptotic genes, mediated likely through the activation of p38, presenting a pathway for cancer treatment research (Cumaoğlu et al., 2015).
Role in Organic Synthesis and Enzyme Inhibition
Sulfonamide-Sulfonimide Tautomerism : Research by Branowska et al. (2022) on 1,2,4-triazine-containing sulfonamide derivatives illustrates the sulfonamide-sulfonimide tautomerism. This study not only adds to the understanding of sulfonamide chemistry but also opens avenues for novel applications in organic synthesis and drug design, highlighting the adaptability and functional versatility of these compounds (Branowska et al., 2022).
Biological Potential of Sulfonamide Hybrid Schiff Bases : The synthesis and characterization of novel Schiff bases from sulfonamide compounds have shown significant enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These findings indicate potential therapeutic applications in treating diseases where enzyme inhibition is beneficial, such as Alzheimer's disease (Kausar et al., 2019).
Antitumor Evaluation : The synthesis and in vitro evaluation of indeno[1,2-c]pyrazol(in)es substituted with sulfonamide and other pharmacophores have been investigated for their antitumor activity. This research underscores the therapeutic potential of sulfonamide derivatives in developing new anticancer drugs, with certain compounds showing broad-spectrum antitumor activity against various cancer cell lines (Rostom, 2006).
Propriétés
IUPAC Name |
3-[[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-14-6-4-12(5-7-14)8-9-23(19,20)18-11-13-2-1-3-15(10-13)24(17,21)22/h1-10,18H,11H2,(H2,17,21,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBDVUBXFCZJPJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(4-Chlorophenyl)ethenesulfonamido]methyl}benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chloro-4-fluorophenyl)methyl]-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2739627.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide](/img/structure/B2739632.png)

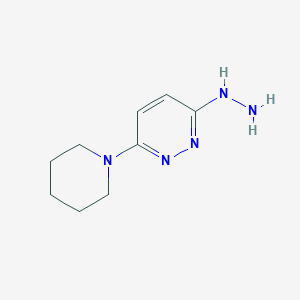
![1-(4-Chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2739639.png)
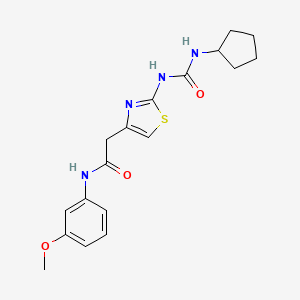
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2739641.png)
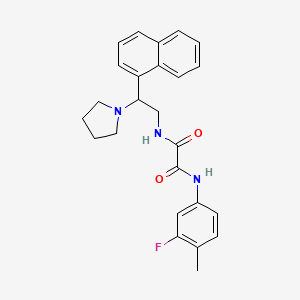
![4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2739644.png)
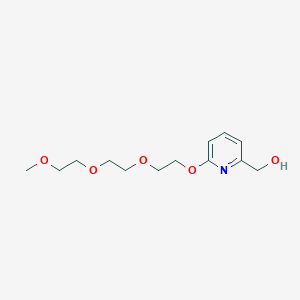
![5-methyl-3-[(4-nitrobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2739647.png)
![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2739648.png)
![(E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide](/img/structure/B2739649.png)
